Ring-Expansion Cascade Regioselectivity: [2.7] System Favors Exo-Cyclization, Distinct from [2.3] and [2.4]
In a systematic study of spiroepoxymethyl radical cascades, the 1-oxaspiro[2.7]decane-derived system (substrate 12c, n = 4) demonstrated a dominant exo-cyclization preference, yielding 2-methylcyclooctanone (26c) as the major product. This stands in marked contrast to the 1-oxaspiro[2.3]hexane system (12a, n = 1) which favored endo-cyclization, and the 1-oxaspiro[2.4]heptane system (12b, n = 2) which showed an intermediate but also exo-dominant profile. The switch in regioselectivity is ring-size-dependent and is not a monotonic function of ring size, making the [2.7] system uniquely positioned [1].
| Evidence Dimension | Product distribution (endo vs. exo cyclization) in organotin hydride-mediated radical cascade |
|---|---|
| Target Compound Data | [2.7] system (12c, from cyclooctanone): with Bu₃SnH at 75 °C, endo-product (cyclononanone, 22c) = 8%, exo-product (2-methylcyclooctanone, 26c) = 44%, open-chain ketone (23/29) = 24%; exo/endo ratio = 5.5 |
| Comparator Or Baseline | [2.3] system (12a, from cyclobutanone): with Bu₃SnH at 80 °C, endo (cyclohexanone, 22a) = 45%, exo (2-methylcyclopentanone, 26a) = 14%, exo/endo ratio = 0.31. [2.4] system (12b, from cyclopentanone): with Bu₃SnH at 82 °C, endo (cycloheptanone, 22b) = 25%, exo (2-methylcyclohexanone, 26b) = 50%, exo/endo ratio = 2.0 |
| Quantified Difference | exo/endo product ratio: [2.7] = 5.5 vs. [2.3] = 0.31 vs. [2.4] = 2.0; the [2.7] system is the most exo-selective among the three ring sizes studied |
| Conditions | Photolytic initiation in benzene solution, 1 equiv. organotin hydride (Bu₃SnH), GC yield determination; Afzal & Walton, J. Chem. Soc., Perkin Trans. 2, 1999, Table 2 |
Why This Matters
A researcher aiming to exploit the spiroepoxide cascade for two-carbon ring expansion must select the [2.7] scaffold if exo-cyclization to a methyl-substituted cycloalkanone is the desired outcome; using a [2.3] or [2.5] scaffold would yield the opposite or a mixed regiochemical result, directly impacting synthetic strategy and product isolation.
- [1] M. Afzal, J. C. Walton, 'Cascade rearrangement of spiroepoxymethyl radicals into 2-oxocycloalkyl radicals: evaluation of a two-carbon cycloalkanone ring expansion', J. Chem. Soc., Perkin Trans. 2, 1999, 937–945 (Table 2, pp. 940–941). DOI: 10.1039/a900377k. View Source
